4-(1H-imidazol-1-yl)benzonitrile
Description
Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the realm of chemistry and biology. jchemrev.comlifechemicals.com Its derivatives are integral components of numerous natural products, including the amino acid histidine and the hormone histamine. lifechemicals.com The imidazole ring's unique electronic characteristics, including its aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to participate in a wide array of chemical reactions and biological interactions. numberanalytics.comijpsjournal.com
In recent years, the significance of imidazole derivatives in contemporary chemical research has grown exponentially. jchemrev.com They are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. ijpsjournal.comnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. jchemrev.comwisdomlib.org The versatility of the imidazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological efficacy. ijpsjournal.com Beyond medicine, imidazole derivatives are crucial in materials science, finding applications as ionic liquids, catalysts, and components of polymers. lifechemicals.comnumberanalytics.com The imidazole-derived N-heterocyclic carbenes, for instance, are powerful ligands in transition metal catalysis. lifechemicals.com
Overview of Benzonitrile (B105546) Scaffolds in Organic Synthesis and Functional Material Science
Benzonitrile, an aromatic compound consisting of a benzene (B151609) ring substituted with a nitrile group, is a versatile scaffold in both organic synthesis and functional material science. The nitrile group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the benzene ring. This feature makes benzonitrile and its derivatives valuable intermediates in the synthesis of a wide array of organic compounds.
In organic synthesis, the nitrile group can be readily transformed into various other functional groups, including amines, amides, carboxylic acids, and ketones. This chemical reactivity makes benzonitrile a key starting material for the production of pharmaceuticals, agrochemicals, and dyes.
In the realm of functional material science, benzonitrile scaffolds are integral to the design of materials with specific optical, electronic, and thermal properties. The incorporation of benzonitrile moieties into polymers can enhance their thermal stability and mechanical strength. Furthermore, the strong dipole moment associated with the nitrile group makes benzonitrile derivatives interesting candidates for applications in nonlinear optics and as components of liquid crystals. Their ability to participate in hydrogen bonding and other non-covalent interactions also makes them useful in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). For instance, nitriles are precursors for the synthesis of functional organic materials containing triazole, imidazole, or thidiazole moieties. nih.gov
Rationale for Investigating 4-(1H-Imidazol-1-yl)benzonitrile as a Core Structure for Advanced Applications
The compound this compound, which brings together the imidazole and benzonitrile moieties, presents a compelling case for investigation as a core structure for advanced applications. This unique combination of two versatile scaffolds results in a molecule with a rich and tunable set of properties.
The rationale for its investigation stems from the synergistic interplay between the imidazole and benzonitrile components. The imidazole ring, with its two nitrogen atoms, offers sites for coordination with metal ions, making it a valuable ligand for the construction of coordination polymers and metal-organic frameworks. nih.gov These materials have potential applications in gas storage, catalysis, and sensing. The N-arylation of imidazole with a benzonitrile group creates a system with interesting electronic and photophysical properties. researchgate.net
Chemical and Physical Properties of this compound
The compound this compound is a white to pale yellow crystalline solid. chembk.com
| Property | Value |
| CAS Number | 25372-03-6 matrix-fine-chemicals.comchemshuttle.com |
| Molecular Formula | C10H7N3 matrix-fine-chemicals.comchemshuttle.com |
| Molecular Weight | 169.187 g/mol matrix-fine-chemicals.comchemshuttle.com |
| Appearance | White to pale yellow crystalline powder chembk.comgeno-chem.com |
| Purity | 95% - 98% chemshuttle.comgeno-chem.com |
| Storage Temperature | 2-8 °C chemshuttle.com |
| SMILES | N#CC1=CC=C(C=C1)N1C=CN=C1 matrix-fine-chemicals.comchemshuttle.com |
| InChIKey | GYFGZFJGMRRTTP-UHFFFAOYSA-N matrix-fine-chemicals.com |
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile (B114466) with imidazole. chembk.com Another method starts with the reduction of p-nitrobenzonitrile to 4-aminobenzonitrile, followed by an imidazolylation reaction. chembk.com A reported synthesis involves the reaction of 4-fluorobenzaldehyde (B137897) with 4-nitroimidazole (B12731) in the presence of sodium hydride in dimethylformamide. prepchem.com
Characterization of this compound can be performed using various spectroscopic and analytical techniques. The molecular structure and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. niscpr.res.in The crystal structure of related benzimidazole (B57391) derivatives has been determined using X-ray crystallography, revealing details about bond lengths, bond angles, and intermolecular interactions. nih.gov For instance, in the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, molecules are linked into zig-zag chains by intermolecular N-H···N hydrogen bonds. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
4-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFGZFJGMRRTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180020 | |
| Record name | Benzonitrile, p-imidazol-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-03-6 | |
| Record name | Benzonitrile, p-imidazol-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, p-imidazol-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Cyanophenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy for Characteristic Functional Group Identification (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within 4-(1H-imidazol-1-yl)benzonitrile by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is distinguished by several key absorption bands.
The most definitive feature is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the range of 2220–2260 cm⁻¹. The aromatic nature of the compound is confirmed by the C-H stretching vibrations of the benzene (B151609) and imidazole (B134444) rings, which are expected to occur above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations provide further evidence for the aromatic systems. The C=C and C=N stretching vibrations within the imidazole and benzene rings are typically observed in the 1400–1650 cm⁻¹ region. For instance, the C=N stretching vibration on the imidazole ring has been noted at approximately 1604 cm⁻¹ in related compounds. researchgate.net A study of imidazole itself provides reference points for its characteristic ring vibrations. nist.govresearchgate.net
Table 1: Characteristic FTIR Spectral Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (Benzene & Imidazole) | > 3000 | Medium-Weak |
| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp |
| C=N Stretch | Imidazole Ring | ~1604 | Medium |
| C=C Stretch | Aromatic Rings | 1400 - 1650 | Medium-Weak |
| C-H Bending | Aromatic Rings | 690 - 900 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise atomic connectivity of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazole and the 1,4-disubstituted benzene rings.
Imidazole Protons: The three protons on the imidazole ring should appear as distinct signals, likely singlets or narrow multiplets depending on the solvent and resolution. In imidazole itself, these protons resonate around δ 7.129 and δ 7.729 ppm. chemicalbook.com For 1-substituted imidazoles, the proton at the C2 position is typically the most deshielded and appears furthest downfield. In a closely related compound, 4-(1H-imidazol-1-yl)benzaldehyde, the imidazole protons appear as singlets around δ 7.3, 7.5, and 8.0 ppm. nih.gov
Benzene Protons: The 1,4-disubstituted pattern of the benzonitrile (B105546) ring results in a characteristic A'A'B'B' system, which manifests as two doublets. The protons ortho to the electron-withdrawing nitrile group are expected to be downfield compared to the protons ortho to the imidazole ring. Data from various 4-substituted benzonitriles supports this pattern. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Position | Multiplicity | Predicted Chemical Shift (ppm) |
| Imidazole H2 | Singlet | ~8.0 - 8.2 |
| Imidazole H4/H5 | Singlet | ~7.3 - 7.8 |
| Benzene H (ortho to CN) | Doublet | ~7.7 - 7.9 |
| Benzene H (ortho to Imidazole) | Doublet | ~7.5 - 7.7 |
Note: Predicted values are based on data from analogous structures.
The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. For this compound, ten distinct signals are expected.
Nitrile Carbon: The carbon of the nitrile group (C≡N) typically resonates in the range of δ 117-119 ppm. wisc.edu
Benzene Carbons: Four signals are expected for the benzene ring. The ipso-carbon attached to the nitrile group is found around δ 110-113 ppm, while the ipso-carbon attached to the imidazole nitrogen is more deshielded, appearing further downfield. The remaining two signals correspond to the ortho and meta carbons. For benzonitrile, the aromatic carbons appear between δ 129-133 ppm. spectrabase.com
Imidazole Carbons: Three signals correspond to the imidazole ring carbons. In imidazole, these carbons resonate at approximately δ 117, 127, and 135 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C≡N | ~118 |
| C-CN (ipso) | ~112 |
| C (ortho to CN) | ~133 |
| C (ortho to Imidazole) | ~122 |
| C-N (ipso) | ~138 |
| Imidazole C2 | ~136 |
| Imidazole C4 | ~130 |
| Imidazole C5 | ~118 |
Note: Predicted values are based on data from analogous structures. wisc.eduspectrabase.com
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) confirms the molecular weight of this compound and offers insight into its structural integrity through fragmentation patterns. The compound has a molecular formula of C₁₀H₇N₃, corresponding to a monoisotopic mass of approximately 169.064 Da. uni.lunih.gov In electrospray ionization (ESI-MS), the molecule is typically observed as a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 170.071. uni.lu Other adducts, such as with sodium [M+Na]⁺, may also be detected. uni.luuni.lu
Analysis of fragmentation patterns can reveal structural motifs. A common fragmentation pathway for benzonitrile derivatives involves the loss of hydrogen cyanide (HCN, 27 Da), which could be a potential fragmentation route for this compound under electron ionization conditions. The imidazole ring itself is relatively stable, but cleavage can occur under sufficient energy.
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M]+ | 169.063 |
| [M+H]+ | 170.071 |
| [M+Na]+ | 192.053 |
| [M+K]+ | 208.027 |
Source: Predicted data from PubChem. uni.lu
Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not prominently available in the reviewed literature, analysis of closely related analogs allows for a robust prediction of its molecular architecture.
The key conformational feature of this compound is the dihedral angle between the planes of the imidazole and benzonitrile rings. This angle is determined by the rotation around the C-N single bond connecting the two rings.
In analogous structures, this dihedral angle can vary. For example, in 4-(1H-benzimidazol-2-yl)benzonitrile, the benzimidazole (B57391) and benzene rings are nearly coplanar, with a small dihedral angle of 3.87(3)°. nih.gov However, in other 1-phenyl-imidazole derivatives, the angle between the imidazole and arene rings is often more significant, with values reported between 27° and 35°. nih.gov This twist is generally attributed to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the imidazole ring, which prevents a fully coplanar arrangement. It is therefore expected that this compound adopts a non-planar conformation in the solid state, with a notable dihedral angle between the two ring systems.
Table 5: Crystallographic Data for the Analogous Compound 4-(1H-Benzimidazol-2-yl)benzonitrile
| Parameter | Value |
| Chemical Formula | C₁₄H₉N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Benzimidazole-Benzene) | 3.87 (3)° |
Source: Data for a structurally related compound. nih.gov
Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena
The supramolecular architecture of this compound in the solid state is significantly influenced by a combination of non-covalent interactions, primarily hydrogen bonding and π-stacking. The electron-rich nature of the imidazole ring and the presence of the nitrile group create a molecule with multiple sites for such interactions. nih.gov
Hydrogen Bonding: The molecular structure of this compound lacks conventional hydrogen bond donors like O-H or N-H groups. However, it features potential hydrogen bond acceptors, namely the nitrogen atom of the nitrile group and the unprotonated N3 atom of the imidazole ring. Consequently, the dominant hydrogen bonding interactions are of the weaker C-H···N type. The aromatic C-H groups on both the phenyl and imidazole rings can act as donors to the nitrogen acceptors of neighboring molecules.
π-Stacking Phenomena: The presence of two aromatic systems, the benzene ring and the imidazole ring, makes this compound a prime candidate for π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent molecules align, contributing significantly to the stability of the crystal structure. Research has demonstrated that imidazole groups can form stable π-π stacked dimers, which provide efficient electronic coupling pathways. nih.govrsc.org In many aromatic nitrogen heterocycles, π-stacking is a dominant force in organizing molecules in the solid state, often leading to stacked or layered arrangements. rsc.org The interplay between the planar phenyl and imidazole rings likely results in offset or parallel-displaced stacking to minimize electrostatic repulsion and maximize van der Waals forces.
Investigation of Crystal Packing Arrangements and Supramolecular Features
The crystal packing of this compound is dictated by the synergy between the hydrogen bonds and π-stacking interactions. These forces guide the molecules to self-assemble into ordered, three-dimensional supramolecular architectures.
Based on analyses of closely related compounds, a common motif involves the formation of chains or sheets via hydrogen bonding. For instance, in the crystal structure of 4-(1H-benzimidazol-2-yl)benzonitrile, molecules are linked by intermolecular N-H···N hydrogen bonds, creating zigzag chains that run parallel to a crystal axis. nih.gov Although this compound lacks the N-H donor, the weaker C-H···N interactions can similarly guide the formation of one-dimensional chains or two-dimensional networks.
These primary hydrogen-bonded assemblies are then further organized by π-π stacking interactions. The planar aromatic rings of molecules in adjacent chains or sheets can stack upon one another, leading to a stable, layered crystal lattice. The packing diagram for 3-(1H-imidazol-1-yl)propanenitrile, for example, shows molecules arranged in distinct rows, with weak hydrogen bonds oriented along one crystallographic direction and the rows stacked along another. researchgate.net This hierarchical assembly, where stronger interactions define a primary motif and weaker forces organize these motifs, is a hallmark of supramolecular chemistry. In some imidazole derivatives, hydrogen bonds can link multiple unique molecules into a "pseudo-superstructure" which then forms the repeating unit of the crystal lattice. nsf.gov
Determination of Crystallographic Parameters (Unit Cell, Space Group)
| Parameter | 4-(1H-Benzimidazol-2-yl)benzonitrile nih.gov | 3-(1H-Imidazol-1-yl)propanenitrile researchgate.net |
|---|---|---|
| Chemical Formula | C14H9N3 | C6H7N3 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 7.2172 (10) | 7.2712 (3) |
| b (Å) | 11.818 (2) | 5.5917 (2) |
| c (Å) | 12.719 (2) | 15.4625 (5) |
| β (°) | 92.057 (7) | 100.979 (1) |
| Volume (Å3) | 1084.1 (3) | 617.17 (4) |
| Z (molecules/unit cell) | 4 | 4 |
Both reference compounds crystallize in the monoclinic system with the space group P2₁/c, a common space group for organic molecules. researchgate.netnih.gov This suggests that this compound may also adopt a similar crystal system. The unit cell dimensions reflect the size and shape of the constituent molecules.
Computational Chemistry and Theoretical Investigations of 4 1h Imidazol 1 Yl Benzonitrile Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. It has been widely applied to understand various aspects of 4-(1H-imidazol-1-yl)benzonitrile and related derivatives.
Geometry Optimization and Electronic Structure Calculations
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of this compound, DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are employed to calculate optimized geometrical parameters. bhu.ac.in These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the dihedral angle between the benzimidazole (B57391) and phenyl rings was found to be nearly coplanar at 3.87 (3)°. nih.gov In another case, involving 4-[4-(1H-Imidazol-4-yl)phenyl], the imidazole (B134444) moieties were slightly rotated out of the plane of the benzene (B151609) ring with a dihedral angle of 25.02 (8)°. nih.gov Such structural information is crucial for understanding the molecule's conformation and steric effects.
Electronic structure calculations provide insights into the distribution of electrons within the molecule. Properties like dipole moment and Mulliken atomic charges can be determined. bhu.ac.in For example, the Mulliken atomic charges analysis can reveal the partial charges on each atom, indicating which sites are more likely to be electron-rich or electron-deficient. bhu.ac.in This information is vital for understanding intermolecular interactions and reactivity.
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Length | C-N (imidazole-phenyl) | ~1.40 Å |
| Bond Length | C≡N (nitrile) | ~1.15 Å |
| Bond Angle | C-N-C (imidazole-phenyl linkage) | ~125° |
| Dihedral Angle | Imidazole Ring - Phenyl Ring | Varies, can be near planar |
This table is generated based on typical values found in computational studies of similar aromatic nitrogen heterocycles.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
For various imidazole derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gap. For instance, a study on an asymmetrical curcumin (B1669340) derivative reported an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net The distribution of HOMO and LUMO across the molecule can indicate the likely sites for nucleophilic and electrophilic attack.
Table 2: Frontier Molecular Orbital Energies and Related Parameters (Note: Values are illustrative and based on representative data from computational studies of related compounds.)
| Parameter | Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 5.0 |
This table is generated based on typical values found in computational studies of similar aromatic nitrogen heterocycles.
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. The calculated frequencies are often scaled to better match experimental values. Optimized molecular structures that show only positive vibrational frequencies are confirmed to be true minima on the potential energy surface. researchgate.net This correlation between theoretical and experimental spectra provides strong validation for the calculated molecular structure.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
While DFT provides insights into static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational flexibility and stability of this compound and its derivatives in different environments, such as in solution or in a biological system. uq.edu.au These simulations can track the movement of atoms and changes in molecular conformation, providing a more realistic picture of the molecule's behavior. For instance, MD simulations have been used to study the stability of ligand-receptor complexes involving imidazole derivatives, which is crucial for drug design. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound were not found, the general approach involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) using computational methods like DFT. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds. This approach is widely used in drug discovery to prioritize the synthesis of molecules with potentially higher efficacy.
Advanced Intermolecular Interaction Analysis
Understanding the non-covalent interactions between molecules is crucial for predicting their physical properties and how they interact in a biological context. Advanced computational methods can be used to analyze these intermolecular forces, such as hydrogen bonds and van der Waals interactions. mdpi.com Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal structure. researchgate.net Interaction energy calculations can further elucidate the nature and strength of these interactions, distinguishing between electrostatic, dispersion, and other components. researchgate.netmdpi.com For example, in the crystal structure of a related compound, N—H···N hydrogen bonds were identified as a key interaction linking molecules into a layered structure. nih.gov
Hirshfeld Surface Analysis for Quantifying Molecular Interactions
For instance, the analysis of a copper(II) complex containing an imidazole ligand revealed that H···H (52.0%) and C···H/H···C (17.9%) contacts were the most significant contributors to the crystal packing. nih.gov In another study on a different imidazole derivative, H···H interactions also had the major contribution at 61.8%. semanticscholar.org These studies consistently show that weak, non-covalent interactions, particularly those involving hydrogen atoms, play a crucial role in the solid-state architecture of imidazole-containing compounds.
A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following key interactions, with their relative contributions estimated based on studies of similar molecules:
| Interaction Type | Estimated Contribution (%) | Description |
| H···H | 40-60 | The most prevalent contacts, arising from the hydrogen atoms on the imidazole and benzene rings. |
| C···H/H···C | 15-30 | Interactions between the carbon framework and hydrogen atoms, contributing to the overall packing efficiency. |
| N···H/H···N | 10-25 | Hydrogen bonding between the nitrogen atoms of the imidazole ring and hydrogen atoms of neighboring molecules, a key directional interaction. |
| C···C | 5-15 | π-π stacking interactions between the aromatic imidazole and benzene rings of adjacent molecules. |
| C···N/N···C | <10 | Interactions involving the nitrile group and the carbon atoms of the aromatic rings. |
This table is a hypothetical representation based on data from related imidazole compounds.
The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a detailed quantitative breakdown of these interactions, with characteristic spikes indicating the presence of strong hydrogen bonds and more diffuse regions representing weaker van der Waals forces.
Independent Gradient Model (IGM) for Visualization of Non-Covalent Interactions
The Independent Gradient Model (IGM) is a computational technique that provides a visual representation of non-covalent interactions (NCIs) in molecular systems. It is particularly adept at distinguishing between different types of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. bohrium.combgu.ac.il A recent enhancement to this method, known as IGM based on Hirshfeld partition (IGMH), offers improved graphical representation and a more rigorous physical background by using atomic densities from the actual molecular electron density. researchgate.netresearchgate.net
While a specific IGM or IGMH analysis of this compound is not documented in the available literature, the application of this method to the molecule would be expected to reveal several key features:
Intermolecular Hydrogen Bonding: Green-colored isosurfaces would likely appear between the nitrogen atoms of the imidazole ring and hydrogen atoms of adjacent molecules, indicative of stabilizing hydrogen bond interactions.
π-π Stacking: Broad, greenish-blue isosurfaces would be anticipated between the parallel-stacked imidazole and benzene rings, visualizing the delocalized van der Waals interactions.
Intramolecular Interactions: The IGM method can also visualize interactions within a single molecule. In this compound, this could reveal subtle interactions between the imidazole and benzonitrile (B105546) moieties.
Steric Clashes: Red-colored regions would indicate repulsive steric interactions, which might occur if bulky substituents were introduced to the molecule.
The IGMH method, in particular, would provide a clearer and less "bulgy" visualization of these interactions compared to the original IGM approach, facilitating a more accurate interpretation of the non-covalent forces at play. researchgate.net
Mechanistic Studies of Chemical Reactions
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Elucidation of Reaction Pathways and Transition States
For this compound, two primary types of reactions can be envisioned: those involving the imidazole ring and those involving the nitrile group.
Reactions at the Imidazole Ring: The N-arylation of imidazoles is a common and important reaction. organic-chemistry.org Computational studies on the palladium-catalyzed N-arylation of unsymmetrical imidazoles have shown that the reaction proceeds through a series of steps involving the formation of a catalytically active Pd(0)-ligand complex. nih.gov Imidazoles themselves can act as inhibitors to the formation of this active complex, a crucial mechanistic insight for optimizing reaction conditions. nih.gov DFT calculations can be used to model the transition states of such coupling reactions, helping to understand the factors that control regioselectivity and reaction efficiency. semanticscholar.orgresearchgate.netdergipark.org.tr
Reactions at the Nitrile Group: The nitrile group can undergo nucleophilic addition. nih.gov DFT studies on the reaction of benzonitrile with nucleophiles, such as the addition of carbenes, show that these reactions can proceed through either a stepwise mechanism involving an intermediate or a concerted [2+1] cycloaddition, depending on the nature of the nucleophile. bohrium.comnih.gov For instance, the reaction of dichlorocarbene (B158193) with a related thioketone proceeds via a thiocarbonyl ylide intermediate, while the reaction with dimethoxycarbene is a single-step cycloaddition. bohrium.comnih.gov Computational modeling of the nucleophilic attack of a cysteine residue on various nitriles has been used to predict their reactivity, with the calculated activation energies correlating well with experimental reaction rates. nih.gov
Prediction and Rationalization of Regioselectivity (e.g., using Parr Functions)
Regioselectivity, the preference for reaction at one site over another, is a critical aspect of chemical synthesis. Parr functions, derived from conceptual density functional theory (DFT), are powerful tools for predicting the most reactive sites in a molecule for both electrophilic and nucleophilic attack. researchgate.netresearchgate.net
For an electrophilic attack on this compound, such as nitration or halogenation, the Parr functions would likely indicate that the C4 and C5 positions of the imidazole ring are the most nucleophilic and therefore the most probable sites of reaction. researchgate.net This is consistent with the general reactivity patterns of imidazoles. mdpi.com
In the case of a nucleophilic attack, the Parr functions would identify the most electrophilic centers. For this compound, the carbon atom of the nitrile group would be a primary site for nucleophilic addition. nih.gov Additionally, under certain conditions, nucleophilic aromatic substitution on the benzonitrile ring could be possible, and Parr functions could help predict the most likely position for such a reaction.
Analysis of Charge Transfer Characteristics in Transition Structures
The transfer of electron density between reacting species is a fundamental aspect of chemical reactions. Analysis of charge transfer in transition state structures can provide valuable information about the reaction mechanism.
In the context of the N-arylation of an imidazole, significant charge transfer occurs from the imidazole nitrogen to the aryl halide in the transition state of the carbon-nitrogen bond-forming step. Computational studies can quantify this charge transfer, helping to characterize the transition state as either "early" or "late" and providing insights into the electronic demands of the reaction.
For nucleophilic addition to the nitrile group, there is a clear charge transfer from the nucleophile to the electrophilic carbon and nitrogen atoms of the nitrile. The extent of this charge transfer in the transition state can be correlated with the activation energy of the reaction. Studies on charge-transfer complexes involving imidazole-2-thiones and iodine have shown how substituents can affect the extent of charge transfer.
Investigation of Solvent Effects on Reaction Mechanisms
The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism. Computational models can be used to investigate these solvent effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. bohrium.com This approach can be used to calculate how the solvent stabilizes or destabilizes the reactants, products, and transition states.
For reactions involving this compound, polar solvents would be expected to have a significant effect on reactions that involve a change in charge distribution. For example, in a nucleophilic addition to the nitrile group, a polar solvent would likely stabilize the charge-separated transition state more than the neutral reactants, thereby accelerating the reaction. bohrium.com Conversely, for reactions where charge is dispersed in the transition state, a polar solvent might have a smaller effect or even slow the reaction down. Computational studies on the nucleophilic substitution of imidazoles and the reactions of benzonitrile derivatives often employ implicit solvent models to provide a more realistic description of the reaction energetics. dergipark.org.trbohrium.com
Advanced Research Applications and Potentials
Medicinal Chemistry and Biological Activity Studies
The imidazole (B134444) moiety is a critical structural feature in numerous biologically active compounds and clinically used drugs. frontiersin.orgnih.gov Its electron-rich nature allows it to bind to various biological receptors, leading to a wide array of pharmaceutical applications. frontiersin.org Fused with a benzonitrile (B105546) group, which can modulate electronic properties and participate in polar interactions, the resulting scaffold, as seen in 4-(1H-imidazol-1-yl)benzonitrile, serves as a foundation for designing molecules with targeted biological activities.
Exploration as Enzyme Inhibitors and Modulators of Biochemical Pathways
The structure of this compound is foundational to the development of potent enzyme inhibitors, particularly targeting metalloenzymes like those in the cytochrome P450 superfamily. The nitrogen atom in the imidazole ring can coordinate with the heme iron atom present in these enzymes, leading to reversible inhibition. nih.gov
Aromatase (CYP19A1) Inhibition: Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. nih.govresearchgate.net Derivatives of this compound have been investigated as aromatase inhibitors. For instance, a study focusing on imaging agents for aromatase developed a derivative, 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile, which demonstrated a highly potent binding affinity to human aromatase with an IC₅₀ value of 0.04 nM. researchgate.net Another related nonsteroidal aromatase inhibitor, letrozole, which shares the triazole and benzonitrile motifs, is a first-line therapy for endocrine-responsive breast cancer. researchgate.netscbt.com
Aldosterone (B195564) Synthase (CYP11B2) Inhibition: Research into 1-benzyl-1H-imidazoles, which includes the this compound scaffold, has identified promising inhibitors of aldosterone synthase (CYP11B2). acs.org One novel lead compound from this class, 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile, showed an IC₅₀ for CYP11B2 of 1.7 nM. acs.org
Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a crucial signaling molecule produced by nitric oxide synthase (NOS) enzymes, which have three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.govmedchemexpress.comugr.es Overproduction of NO is linked to various pathological conditions, making NOS inhibitors valuable research tools and potential therapeutics. nih.gov Imidazole derivatives have been identified as selective nNOS inhibitors. nih.gov For example, N-(4-nitrophenacyl) imidazole was found to inhibit nNOS competitively with respect to the cofactor BH₄, without directly interacting with the heme iron. nih.gov The development of inhibitors selective for nNOS or iNOS is a significant goal to avoid the cardiovascular effects associated with inhibiting eNOS. ugr.esnih.gov
Table 1: Inhibition of Enzymes by this compound Derivatives
| Derivative Compound | Target Enzyme | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile | Aromatase (CYP19A1) | 0.04 nM | researchgate.net |
| 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile | Aldosterone Synthase (CYP11B2) | 1.7 nM | acs.org |
| N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide | Inducible Nitric Oxide Synthase (iNOS) | 4.6 µM | ugr.es |
Development and Characterization of Ligands for Receptor Binding Investigations
The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes it a key component in designing ligands for receptor binding studies. nih.gov Derivatives of this compound have been synthesized and characterized as high-affinity ligands for specific enzyme receptors. In the context of aromatase, the derivative 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile was developed as a potent probe for imaging aromatase in both peripheral organs and the brain, indicating strong and specific binding to the enzyme. researchgate.net Such ligands are crucial for understanding cellular mechanisms, identifying therapeutic targets, and developing diagnostic imaging agents. researchgate.net
Research into Antimicrobial Efficacy
The imidazole nucleus is a well-established pharmacophore in antimicrobial agents, found in drugs used to treat a variety of bacterial and fungal infections. nih.govresearchgate.net
Derivatives containing the imidazole scaffold have demonstrated notable antibacterial activity. semanticscholar.org Studies on halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, which are structural analogs, showed that certain dichloro and trichloro-derivatives exhibited significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus. nih.gov Furthermore, some of these compounds displayed activity against Mycobacterium tuberculosis that was superior to reference drugs like clotrimazole (B1669251) and econazole. nih.gov Research on benzimidazole (B57391)–thiazinone derivatives also highlighted antibacterial potential, with one compound showing an MIC of 256 µg/mL against Pseudomonas aeruginosa and 512 µg/mL against Escherichia coli. mdpi.com This particular compound also demonstrated a synergistic effect when combined with the antibiotic ciprofloxacin. mdpi.com
The imidazole framework is a cornerstone of many antifungal drugs. nih.govmdpi.com Research into derivatives containing this core structure has yielded compounds with significant antifungal properties. For example, specific halogenated derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazole produced inhibitory effects against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans, with activity similar or superior to the established antifungal agent bifonazole. nih.gov In another study, novel naphthalen-2-acyl imidazolium (B1220033) salts showed prominent anti-Candida activity, with one derivative exhibiting a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Candida species. nih.gov
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Derivative Class | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Dichloro/Trichloro-derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazole | Staphylococcus aureus | Inhibitory Effect | Similar or superior to bifonazole | nih.gov |
| Dichloro/Trichloro-derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazole | Candida albicans | Inhibitory Effect | Similar or superior to bifonazole | nih.gov |
| Dichloro/Trichloro-derivatives of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazole | Cryptococcus neoformans | Inhibitory Effect | Similar or superior to bifonazole | nih.gov |
| Benzimidazole–thiazinone derivative (CS4) | Pseudomonas aeruginosa | MIC | 256 µg/mL | mdpi.com |
| Benzimidazole–thiazinone derivative (CS4) | Escherichia coli | MIC | 512 µg/mL | mdpi.com |
| Naphthalen-2-acyl imidazolium salt (NAIMS 7c) | Candida spp. | MIC | 3.125 µg/mL | nih.gov |
Anticancer Research Applications
The imidazole scaffold is a key structural feature in several clinically used anticancer drugs, including dacarbazine (B1669748) and the kinase inhibitor nilotinib. frontiersin.orgnih.gov Compounds based on the this compound structure are explored for their potential as anticancer agents through various mechanisms.
Inhibition of Cancer-Related Enzymes: As discussed, the potent inhibition of aromatase by derivatives of this compound is a primary application in anticancer research, specifically for estrogen-receptor-positive breast cancer. nih.govresearchgate.net
Kinase Inhibition: A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600E-mutated BRAF (V600EBRAF) inhibitors. nih.gov The most potent compound in this series, which shares the core benzimidazole structure, exhibited an IC₅₀ of 0.49 µM against the V600EBRAF enzyme. nih.gov
Cytotoxic Activity: In vitro screening against various cancer cell lines has demonstrated the cytotoxic effects of imidazole-based compounds. A new series of imidazole-based N-phenylbenzamide derivatives showed good activity against tested cancer cell lines, with IC₅₀ values ranging from 7.5 to 11.1 μM. frontiersin.org Furthermore, novel 1H-benzo[d]imidazole derivatives were screened against a panel of 60 human cancer cell lines, with the most potent molecules showing 50% growth inhibition (GI₅₀) in a concentration range from 0.16 to 3.6 μM. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase. nih.gov
Table 3: Anticancer Activity of Imidazole-Benzonitrile Analogs and Derivatives
| Derivative Class/Compound | Target/Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (Compound 12l) | V600EBRAF Enzyme | IC₅₀ | 0.49 µM | nih.gov |
| 1H-Benzo[d]imidazole derivatives (Compounds 11a, 12a, 12b) | Panel of 60 Human Cancer Cell Lines | GI₅₀ | 0.16 to 3.6 µM | nih.gov |
| Imidazole-based N-phenylbenzamide derivatives (Compounds 4e, 4f) | Various Cancer Cell Lines | IC₅₀ | 7.5 to 11.1 µM | frontiersin.org |
Antiviral and Anti-inflammatory Properties
The imidazole nucleus is also a key component in compounds explored for antiviral and anti-inflammatory activities. While direct evidence for this compound is not prominent, studies on related structures are informative. For example, a series of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives were synthesized and evaluated for their ability to inhibit the replication of ortho- and paramyxoviruses. Certain compounds in this series showed selective inhibition of Influenza A virus and respiratory syncytial virus at concentrations significantly lower than their cytotoxic concentrations, demonstrating a favorable selectivity index. The simultaneous presence of a benzyl (B1604629) group and a thio structural unit was found to be crucial for this selective biological activity.
Other Therapeutic Targets (e.g., Aldosterone Synthase Inhibition for related N-benzyl imidazole derivatives)
A significant area of research for N-benzyl imidazole derivatives is the inhibition of aldosterone synthase (CYP11B2). This enzyme is a key target for managing diseases like congestive heart failure and myocardial fibrosis, as it catalyzes the final steps of aldosterone production. Inhibiting aldosterone synthesis is considered a promising alternative to blocking mineralocorticoid receptors.
Structurally simple and achiral 1-benzyl-1H-imidazoles have been designed and synthesized as potent and selective inhibitors of aldosterone synthase. These compounds are notable for their ability to selectively inhibit CYP11B2 over the closely related 11-β-hydroxylase (CYP11B1), which is responsible for cortisol formation, thus potentially avoiding certain side effects. Some of these N-benzyl imidazole derivatives exhibit inhibitory potencies in the low nanomolar range. This line of research underscores the therapeutic potential of the N-benzyl imidazole scaffold, which is the core structure of this compound, for cardiovascular and renal diseases.
Table 2: Inhibitory Potency of Selected 1-Benzyl-1H-imidazole Derivatives against Aldosterone Synthase (CYP11B2) and 11-β-Hydroxylase (CYP11B1)
| Compound | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) |
|---|---|---|---|
| Derivative A | 1 | >1000 | >1000 |
| Derivative B | 30 | >1000 | >33 |
| R-fadrozole (Reference) | 2.8 | 26 | 9.3 |
Data represents findings from research on related N-benzyl imidazole derivatives.
Materials Science and Functional Material Development
In the realm of materials science, molecules containing imidazole and nitrile functional groups are valuable building blocks for creating advanced functional materials, particularly metal-organic frameworks (MOFs). MOFs are crystalline, porous materials constructed by linking metal ions or clusters with organic ligands. The properties of a MOF, such as porosity, stability, and catalytic or sensing capabilities, are directly influenced by the geometry and chemical nature of the organic linker.
While the direct use of this compound as a primary linker in widely published MOF structures is not extensively documented, its constituent parts—an imidazole ring and a benzonitrile group—are highly sought after. The imidazole group is a classic coordinating moiety for forming zeolitic imidazolate frameworks (ZIFs), a robust subclass of MOFs. The nitrile group on the phenyl ring can also participate in coordination or be used as a reactive site for post-synthetic modification. Ligands such as 1,4-di(1H-imidazol-4-yl)benzene, which is structurally related to this compound, have been successfully used to construct porous 3D frameworks.
The development of luminescent materials for applications in sensing and lighting is a significant area of materials science. MOFs constructed from imidazole-based ligands have shown promise as fluorescent materials. For example, MOFs synthesized using the ligand 1,4-di(1H-imidazol-4-yl)benzene and zinc or cadmium ions have been shown to act as potential fluorescent sensors for the highly selective and sensitive detection of Fe(III) ions and various ketone molecules.
Furthermore, benzimidazole-based systems, which are structurally similar, are known to form the basis of fluorescent probes. The inherent planarity and conjugated π-system of molecules like 4-(1H-benzo[d]imidazol-2-yl)benzonitrile contribute to their photophysical properties. This suggests that frameworks and materials incorporating the this compound structure could possess valuable luminescent characteristics for chemical sensing applications.
Luminescent Material Applications
Fluorescence-Based Sensing and Imaging Materials
While direct studies on the fluorescence-based sensing applications of this compound are emerging, the broader class of imidazole and benzimidazole derivatives demonstrates significant potential in this field. These compounds are integral to the design of fluorescent probes for detecting various analytes, particularly metal ions. For instance, a novel benzimidazole-based fluorescent probe, DQBM-B, was synthesized for the selective recognition of Cobalt (II) ions. mdpi.com This probe operates on a "turn-off" mechanism, where its inherent fluorescence is quenched upon binding with Co²⁺ through a Photoinduced Electron Transfer (PET) process. mdpi.com The probe exhibits high selectivity and a low detection limit of 3.56 μmol L⁻¹. mdpi.com
Furthermore, metal-organic frameworks (MOFs) incorporating imidazole-based ligands have shown promise as fluorescent sensors. MOFs constructed with a related ligand, 1,4-di(1H-imidazol-4-yl)benzene, have been developed for the highly selective and sensitive detection of Fe(III) ions and various ketone molecules. rsc.org This suggests that MOFs synthesized with this compound could similarly be engineered for specific sensing applications, leveraging the compound's electronic properties and coordination capabilities.
Development of Novel Functional Organic Materials
The development of novel functional organic materials, particularly metal-organic frameworks (MOFs), is a primary application area for this compound and its derivatives. MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comescholarship.org The properties of these materials—such as porosity, stability, and catalytic activity—are highly dependent on the choice of the organic linker. mdpi.com
Imidazole-containing ligands are particularly favored in the synthesis of MOFs due to their ability to form robust coordination bonds with a variety of metal centers. mdpi.comrsc.org Researchers have successfully synthesized numerous MOFs using ligands structurally similar to this compound. For example, four new MOFs were synthesized using the ligand 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl with different metal salts and auxiliary multicarboxylates, resulting in diverse three-dimensional frameworks. rsc.org These materials exhibit potential for applications such as gas sorption. rsc.org The versatility of the imidazole moiety allows for the controlled assembly of complex architectures, making this compound a valuable building block for creating new functional materials with tailored properties. rsc.orgresearchgate.net
Application as Ligands in Coordination Polymer Chemistry
Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional structures. researchgate.net The flexible yet sturdy nature of imidazole-based ligands like this compound has led to their extensive use in this field. nih.gov The coordination behavior of these ligands with transition metal ions can result in a vast number of structurally diverse and functionally interesting coordination polymers. nih.gov
The synthesis of MOFs is a prominent application of this compound in coordination chemistry. escholarship.org The imidazole ring provides a key coordination site, while the benzonitrile group can be used to modify the electronic properties and porosity of the resulting framework. mdpi.com MOFs are typically synthesized under solvothermal conditions, where the metal salt and the organic ligand self-assemble into a crystalline structure. mdpi.com
A variety of MOFs have been created using imidazole-based linkers. For instance, reactions of metal ions with 4-(1H-imidazol-4-yl)benzoic acid have yielded eleven new coordination polymers with structures ranging from discrete molecules to complex 3D networks. figshare.com Similarly, the use of mixed-ligand systems, combining an imidazole-based ligand with various carboxylates, has proven to be an effective strategy for constructing novel MOFs with diverse topologies and properties. rsc.orgresearchgate.net This approach allows for fine-tuning of the final architecture and functionality of the material. researchgate.net
Table 1: Examples of MOFs Synthesized with Imidazole-Based Ligands
| MOF Compound/Complex | Metal Ion(s) | Imidazole Ligand | Auxiliary Ligand(s) | Resulting Structure | Ref |
|---|---|---|---|---|---|
| [Zn(L)(bpdc)]·1.6H₂O | Zn(II) | 1,4-di(1H-imidazol-4-yl)benzene (L) | 4,4′-benzophenonedicarboxylic acid (H₂bpdc) | Porous 3D framework | rsc.org |
| [Co(L)(bpdc)]·H₂O | Co(II) | 1,4-di(1H-imidazol-4-yl)benzene (L) | 4,4′-benzophenonedicarboxylic acid (H₂bpdc) | 1D chain | rsc.org |
| [Zn₂(L)(BPnDC)₂]·6H₂O | Zn(II) | 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl (L) | 4,4′-carbonyldibenzoic acid (H₂BPnDC) | 2-fold interpenetrating 3D net | rsc.org |
| [Co₂(L)(OBA)₂]·8H₂O | Co(II) | 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl (L) | 4,4′-oxidibenzoic acid (H₂OBA) | 2-fold interpenetrating 3D net | rsc.org |
| [Cu(4-HIBA)₂(H₂O)₄] | Cu(II) | 4-(1H-imidazol-4-yl)benzoic acid (4-H₂IBA) | - | Mononuclear motif | figshare.com |
The use of this compound and related ligands in coordination polymer synthesis allows for the creation of a wide array of coordination geometries and network architectures. The final structure is influenced by the metal ion's coordination preference, the ligand's flexibility, and the presence of other coordinating molecules or counter-ions. nih.govresearchgate.net
Research has demonstrated the formation of diverse structures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netmdpi.com For example, using the flexible ligand 1,4-bis((1H-imidazol-1-yl)methyl)benzene (BIX), a close structural analog, researchers have synthesized 1D ladder-like structures, 2D networks with square lattice (sql) or honeycomb (hcb) topologies, and 3D frameworks with a diamondoid (dia) topology. researchgate.net The coordination of Cd(II) ions with 4-(1H-imidazol-4-yl)benzoic acid has resulted in 3D frameworks with varied topologies, including a 5-fold interpenetrating diamondoid (dia) net. figshare.com The ability to control these architectures is crucial for designing materials with specific properties for applications like gas storage and separation. rsc.orgyoutube.com
Table 2: Network Architectures from Imidazole-Based Ligands
| Compound | Ligand(s) | Metal Ion | Dimensionality | Network Topology/Description | Ref |
|---|---|---|---|---|---|
| [Co(L)(bpdc)]·H₂O | L = 1,4-di(1H-imidazol-4-yl)benzene | Co(II) | 1D | Infinite chain | rsc.org |
| [Ni₃(L)₂(bptc)₂(H₂O)₁₀]·2H₂O | L = 1,4-di(1H-imidazol-4-yl)benzene | Ni(II) | 2D | 2D network | rsc.org |
| [Zn₂(L)(BPnDC)₂]·6H₂O | L = 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II) | 3D | (4,4)-connected 2-fold interpenetrating net | rsc.org |
| [Zn₄(L)₂(ODAC)₂]·2MeCN·5H₂O | L = 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II) | 3D | (4,4,4,4)-connected new topology | rsc.org |
| [Zn(BIX)(PDC)]n | BIX, H₂PDC | Zn(II) | 3D | Diamond (dia) topology | researchgate.net |
Role as Versatile Synthetic Intermediates and Building Blocks
Beyond its direct use in materials, this compound serves as a valuable and versatile building block in organic synthesis. Its bifunctional nature—possessing both a nucleophilic imidazole ring and an electrophilic nitrile group—allows for a wide range of chemical transformations.
The imidazole core of this compound is a foundational element for building more complex heterocyclic systems. One significant application is in the synthesis of N-heterocyclic carbenes (NHCs). Imidazole derivatives can be readily converted into imidazolium salts, which are the direct precursors to NHCs. orientjchem.org For example, precursors like 1-phenyl-1H-imidazole and 2-(1H-imidazol-1-yl)pyrimidine have been used to synthesize imidazolium salts, which are then employed as ligands in organometallic chemistry. orientjchem.org This demonstrates a clear pathway where a molecule like this compound could be functionalized to create advanced catalysts or ligands for enantioselective synthesis. orientjchem.org The nitrile group can also be chemically modified, for example, through hydrolysis to a carboxylic acid or reduction to an amine, further expanding the range of accessible complex molecules.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4-di(1H-imidazol-4-yl)benzene |
| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) (DQBM-B) |
| Cobalt(II) |
| Iron(III) |
| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl |
| 4-(1H-imidazol-4-yl)benzoic acid |
| 1,4-bis((1H-imidazol-1-yl)methyl)benzene (BIX) |
| 1-phenyl-1H-imidazole |
| 2-(1H-imidazol-1-yl)pyrimidine |
| Zinc(II) |
| Nickel(II) |
| Cadmium(II) |
| 4,4′-benzophenonedicarboxylic acid |
| 4,4′-carbonyldibenzoic acid |
| 4,4′-oxidibenzoic acid |
Design and Synthesis of New Bioactive Molecules
The strategic design and synthesis of novel bioactive molecules frequently utilize specific chemical scaffolds that are known to interact with biological targets. The compound this compound incorporates two key structural motifs: the imidazole ring and the benzonitrile group. Both of these are prevalent in medicinal chemistry and are features of numerous biologically active compounds. While extensive research detailing the use of this compound as a direct precursor for a wide range of new bioactive molecules is not extensively documented in publicly available literature, the established pharmacological importance of its constituent parts allows for informed design strategies for potential new therapeutic agents.
The imidazole moiety is a well-established pharmacophore, a core component of many natural and synthetic molecules with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties. longdom.orgsemanticscholar.org It is a five-membered aromatic heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites. longdom.orgsemanticscholar.org The benzonitrile group, a benzene (B151609) ring substituted with a nitrile (-C≡N) function, is also a significant component in drug design. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for other functional groups, such as a carboxyl group or a halogen atom. nih.gov
The combination of these two moieties in this compound creates a scaffold that can be systematically modified to explore new chemical space and develop molecules with tailored biological activities. The general approach involves using the this compound core and introducing various substituents at different positions on the phenyl and/or imidazole rings to modulate the molecule's physicochemical properties and its interaction with specific biological targets.
One potential application is in the development of enzyme inhibitors. For instance, related benzonitrile derivatives have been investigated as inhibitors of various enzymes. While not directly derived from this compound, a series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. nih.gov This suggests that the benzonitrile portion of the molecule can play a crucial role in binding to enzyme active sites.
The following table includes examples of bioactive molecules that contain either an imidazole or a benzonitrile moiety, illustrating the potential for designing new derivatives from the this compound scaffold.
| Compound Name | Target/Activity |
| 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives | Xanthine oxidase inhibitors nih.gov |
| 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile | Structural studies, potential for functional organic materials nih.gov |
It is important to note that while the structural components of this compound are of significant interest in medicinal chemistry, dedicated studies on its direct use as a scaffold for the large-scale synthesis of new bioactive molecules are limited in the available scientific literature. Future research may explore its potential in this area more thoroughly.
Future Research Perspectives and Emerging Challenges
Development of More Efficient and Sustainable Synthetic Routes
Key strategies include:
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates significantly improves efficiency, reduces waste, and saves time. asianpubs.org Researchers have successfully developed one-pot, four-component reactions under microwave irradiation to produce novel imidazole (B134444) derivatives with yields between 86% and 92% in just 9–14 minutes. researchgate.net
Solvent-Free Conditions: Eliminating organic solvents is a cornerstone of green chemistry. Solvent-free methods for imidazole synthesis have been shown to provide high yields, simplify product separation, and reduce environmental impact. asianpubs.org
Microwave-Assisted Synthesis: The use of microwave reactors can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. researchgate.netacs.org For instance, the synthesis of a 4-morpholinobenzaldehyde (B72404) precursor was completed in approximately one hour using this technique. acs.org
Eco-Friendly Catalysts: The development of recyclable and non-toxic catalysts, such as zinc oxide nanoparticles (ZnO NPs), offers an environmentally benign alternative for synthesizing benzimidazole (B57391) derivatives, resulting in high yields and reduced reaction times. nih.gov
| Synthetic Strategy | Key Features | Reported Advantages | Reference |
|---|---|---|---|
| One-Pot, Four-Component Synthesis | Microwave irradiation, multi-component reaction | High yields (86-92%), short reaction times (9-14 min), avoids toxic solvents. | researchgate.net |
| Solvent-Free Synthesis | Reactants are heated directly without a solvent medium. | High yields, easy setup, reduced environmental impact, lower cost. | asianpubs.org |
| Nano-catalyzed Synthesis | Use of ZnO nanoparticles as a catalyst. | Environmentally benign, improved yields, potential for catalyst recycling. | nih.gov |
| Microwave-Assisted Synthesis | Utilizes a microwave reactor for heating. | Rapid reaction completion (e.g., 1 hour), efficient precipitation of product. | acs.org |
In-depth Elucidation of Complex Biological Mechanisms of Action
Derivatives of 4-(1H-imidazol-1-yl)benzonitrile have shown significant promise as anticancer agents, but a deeper understanding of their mechanisms of action is required for further development. acs.orgnih.gov Current research indicates that many of these compounds function by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival. nih.gov
Future research must focus on:
Target Identification and Validation: While kinases like V600E-mutated BRAF (V600EBRAF), VEGFR-2, and FMS-like tyrosine kinase 3 (FLT3) have been identified as targets, a comprehensive profiling against a wider panel of kinases is needed to understand selectivity and potential off-target effects. acs.orgnih.govresearchgate.net
Cellular Pathway Analysis: Moving beyond single-enzyme inhibition, researchers need to investigate the broader impact on cellular signaling pathways. Techniques like cell cycle analysis, which has been used to study the effects of lead compounds, can reveal how these molecules interfere with cell division and induce apoptosis. researchgate.netnih.gov
Resistance Mechanisms: As with any targeted therapy, the potential for cancer cells to develop resistance is a major challenge. Future studies should aim to identify the molecular basis of resistance to these imidazole-based inhibitors to guide the development of next-generation compounds that can overcome it.
| Biological Target | Derivative Type | Method of Elucidation | Reference |
|---|---|---|---|
| V600EBRAF | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | In vitro kinase inhibition assays, cell cycle analysis, virtual docking. | nih.gov |
| VEGFR-2 | Morpholine-benzimidazole-oxadiazole derivatives | Molecular docking and molecular dynamics simulations. | acs.org |
| FLT3 and its mutants | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | In vitro kinase inhibition assays against wild-type and mutant enzymes. | researchgate.net |
| EGFR | Tetrasubstituted imidazole derivatives | In-vitro screening against 60-cell-line panel, analysis of apoptotic gene expression. | researchgate.net |
Rational Design and Synthesis of Derivatives with Precisely Tuned Properties
The core structure of this compound is a template that can be systematically modified to enhance desired properties and introduce new functionalities. This process of "rational design" is guided by an understanding of structure-activity relationships (SAR), often aided by computational modeling. researchgate.netresearchgate.net
Key approaches in this area include:
Structural Optimization: Based on the binding modes of existing inhibitors, new derivatives can be designed to form more effective interactions with their biological targets. researchgate.net For example, a series of benzamide (B126) and phenyl urea (B33335) derivatives were synthesized to optimize inhibitory activity against FLT3 kinase. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.
Hybrid Molecule Synthesis: Combining the imidazole-benzonitrile scaffold with other pharmacologically active moieties can lead to hybrid compounds with dual or enhanced activity. The creation of pyrimidine-sulfonamide hybrids, for instance, has yielded potent anticancer agents. researchgate.net Similarly, linking the benzimidazole core to a sulfonamide moiety via different bridges has been explored to create potent BRAF inhibitors. nih.gov
Exploration of Novel and Unconventional Application Domains
While the primary focus has been on medicinal chemistry, the unique electronic and structural properties of this compound and its derivatives open doors to applications in materials science. The nitrile group, in particular, serves as a versatile chemical handle and contributes to the molecule's electronic characteristics. nih.gov
An emerging and unconventional application is in the field of photonics and optics. Research has shown that a derivative, 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile, functions as a chromophore that exhibits two-photon induced blue fluorescent emission. researchgate.net This property is highly valuable for applications such as:
Bio-imaging and fluorescence microscopy.
Optical data storage.
Photodynamic therapy.
Further investigation has revealed that the photophysical properties can be tuned through structural modifications. For example, fusing a benzoxazole (B165842) moiety to a related imidazole ring system was found to significantly enhance the two-photon absorption cross-section. researchgate.net This demonstrates a clear path for designing new materials with precisely controlled optical characteristics based on the imidazole scaffold.
| Derivative | Observed Property | Potential Application | Reference |
|---|---|---|---|
| 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile | Two-photon upconverted blue fluorescent emission (443-476 nm) | Materials science, chromophores for optics | researchgate.net |
| Benzoxazole-fused phenanthro[9,10-d]imidazole | Significant enhancement of two-photon absorption cross-section | Advanced optical materials | researchgate.net |
Synergistic Integration of Experimental and Computational Methodologies
The modern research landscape relies heavily on the powerful synergy between experimental synthesis and computational modeling. This integrated approach accelerates the design-build-test-learn cycle, making the discovery of new molecules more efficient and predictable. For this compound and its derivatives, this synergy is evident across multiple studies.
Predicting Binding Modes: In silico techniques like molecular docking and molecular dynamics (MD) simulations are routinely used to predict how a designed molecule will interact with its target protein. acs.orgnih.gov These simulations can guide the synthesis of compounds that are more likely to be active, saving significant time and resources. For example, docking studies were used to confirm that newly synthesized derivatives effectively interact with the VEGFR-2 and V600EBRAF active sites. acs.orgnih.gov
Understanding Spectroscopic Properties: Computational methods can also be used to predict and interpret experimental data. An experimental and theoretical study on a related imidazole derivative used Density Functional Theory (DFT) calculations to analyze its spectroscopic properties (FT-IR, NMR, absorption wavelengths), which were then validated by experimental results. researchgate.net
Guiding Rational Design: By providing a detailed, atom-level view of molecular interactions, computational chemistry provides a theoretical basis for the structural optimization of novel analogues, as seen in the development of potent inhibitors against FLT3 mutants for AML therapeutics. researchgate.net
This integration allows researchers to build robust models that not only explain experimental observations but also make reliable predictions, guiding future synthetic efforts in a more targeted and rational manner.
Q & A
Q. What synthetic methodologies are employed for preparing 4-(1H-imidazol-1-yl)benzonitrile?
The compound is synthesized via N-arylation or condensation reactions . For example, 4-(1H-imidazol-1-yl)benzaldehyde can react with acetophenones under catalytic conditions (e.g., hexadecyltrimethylammonium bromide) to form derivatives. Alternatively, nucleophilic substitution in aqueous alkaline media (e.g., 10% NaOH) is effective for related imidazole-aniline derivatives .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Key techniques include:
- and NMR : Aromatic protons resonate at δ 7.5–8.5 ppm, with nitrile carbons at ~115 ppm.
- Single-crystal X-ray diffraction : Resolves crystal packing and hydrogen-bonding interactions (refined using SHELX software).
- IR spectroscopy : Nitrile C≡N stretching vibrations appear near 2220 cm.
- Elemental analysis and mass spectrometry : Confirm molecular formula and purity .
Q. How is this compound purified after synthesis?
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol or acetonitrile. High-performance liquid chromatography (HPLC) may be used for derivatives requiring >95% purity .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination polymers?
The imidazole N-atoms and nitrile group coordinate with transition metals (e.g., Cd, Ni) to form 2D or 3D networks. For example, {[CdCl(BIPAB)]·HO} (BIPAB = bis(imidazole)benzonitrile ligand) exhibits luminescence and thermal stability up to 300°C, as confirmed by thermogravimetric analysis (TGA) .
Q. What challenges arise in resolving the crystal structure of derivatives like this compound?
Challenges include twinning , disorder in imidazole rings , and weak diffraction due to flexible substituents. SHELXL refinement and comparative analysis with structurally similar compounds (e.g., 4-(1H-benzimidazol-2-yl)benzonitrile) help mitigate these issues .
Q. How do substituents influence the 1H^1H1H NMR chemical shifts of this compound derivatives?
Electron-withdrawing groups (e.g., -CN) deshield adjacent protons, causing downfield shifts (δ 8.0–8.5 ppm). Methoxy or methyl groups induce upfield shifts (e.g., δ 3.8 ppm for -OCH) by donating electron density. Substituent effects are systematic across derivatives like 2-(7-(4-methoxyphenyl)benzo[d]imidazol-1-yl)benzonitrile .
Q. What role does this compound play in synthesizing heterocyclic frameworks?
The nitrile group undergoes cycloaddition or nucleophilic addition to form triazoles, imidazo[1,2-a]pyridines, or spirocyclic systems. For example, reactions with acetonitrile derivatives yield bis(benzoimidazopyridines), which are promising for optoelectronic applications .
Q. How does thermal analysis inform the stability of coordination polymers incorporating this ligand?
TGA reveals decomposition steps correlating with ligand dissociation. In {[CdCl(BIPAB)]·HO}, initial weight loss (~100°C) corresponds to water evaporation, while ligand decomposition occurs above 300°C, confirming thermal robustness .
Methodological Considerations
- For crystallography , prioritize high-resolution data collection (e.g., synchrotron sources) to resolve disorder .
- In synthetic optimization , screen catalysts (e.g., phase-transfer agents) and solvent systems to improve yields .
- For spectroscopic assignments , use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
